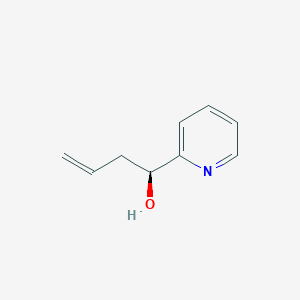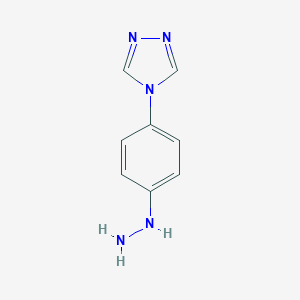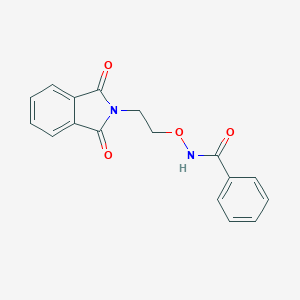
butane-1,4-diamine;prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butane-1,4-diamine;prop-2-enamide is a synthetic polymer that combines the properties of polyacrylamide and butylamine. Polyacrylamide is known for its high water absorbency and gel-forming capabilities, while butylamine introduces additional functional groups that can enhance the polymer’s reactivity and versatility. This compound is used in various applications, including water treatment, oil recovery, and as a flocculant in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
butane-1,4-diamine;prop-2-enamide can be synthesized through the free radical polymerization of acrylamide and butylamine. The polymerization process typically involves the following steps:
Polymerization: Acrylamide and butylamine monomers are added to the reaction mixture.
Post-Polymerization Modification: The resulting polymer can be further modified by introducing additional functional groups through post-polymerization reactions.
Industrial Production Methods
In industrial settings, the production of polyacrylamide-butylamine polymer involves large-scale polymerization reactors. The process is carefully controlled to ensure uniform polymerization and to prevent the formation of unwanted by-products. The polymer is typically produced in either powder or emulsion form, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
butane-1,4-diamine;prop-2-enamide undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylate groups under alkaline conditions.
Cross-linking: The polymer can be cross-linked using agents like N,N’-methylenebisacrylamide to form hydrogels.
Substitution: The butylamine groups can participate in substitution reactions with electrophiles, introducing new functional groups into the polymer.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) is commonly used for hydrolysis reactions at elevated temperatures.
Cross-linking: N,N’-methylenebisacrylamide is used as a cross-linking agent in the presence of APS and TEMED.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under mild conditions.
Major Products
Hydrolysis: Carboxylate-functionalized polyacrylamide-butylamine polymer.
Cross-linking: Polyacrylamide-butylamine hydrogels.
Substitution: Functionalized polyacrylamide-butylamine derivatives.
Scientific Research Applications
butane-1,4-diamine;prop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of polyacrylamide-butylamine polymer involves its ability to form hydrogels and interact with various molecular targets. The polymer’s amide and butylamine groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in applications such as flocculation and drug delivery . The polymer’s ability to absorb water and swell also plays a crucial role in its functionality .
Comparison with Similar Compounds
Similar Compounds
Polyacrylamide: Similar in structure but lacks the butylamine functional groups, making it less versatile in certain applications.
Polyvinylamine: Contains amine groups but has different properties and applications compared to polyacrylamide-butylamine polymer.
Polyethyleneimine: Highly branched polymer with amine groups, used in different applications such as gene delivery.
Uniqueness
butane-1,4-diamine;prop-2-enamide is unique due to the presence of both amide and butylamine groups, which provide a combination of high water absorbency, gel-forming capabilities, and reactivity. This makes it more versatile and suitable for a broader range of applications compared to similar compounds .
Properties
CAS No. |
148832-08-0 |
|---|---|
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
InChI Key |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
Canonical SMILES |
C=CC(=O)N.C(CCN)CN |
Key on ui other cas no. |
148832-08-0 |
Synonyms |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)





![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)






